molecular formula C9H6ClNO2 B8417348 Methyl 3-chloro-2-cyanobenzoic acid

Methyl 3-chloro-2-cyanobenzoic acid

Cat. No. B8417348
M. Wt: 195.60 g/mol
InChI Key: XPGRAHMWTPTBOT-UHFFFAOYSA-N
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Patent
US08101621B2

Procedure details

The mixture of 430 mg of methyl 3-chloro-2-cyanobenzoic acid obtained by the same manner as in U.S. Pat. No. 4,900,739, 22 ml of methanol and 2.5 ml of aqueous sodium hydroxide (1 mol/l) was stirring at room temperature for 2 hours. To the reaction mixture was added hydrochloride (5 mol/l) and was extracted with chloroform. The organic layer was washed with water and saturated brine, and then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo to give the title compound.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]#[N:12])[C:3]=1[Cl:13].[OH-].[Na+].Cl>CO>[Cl:13][C:3]1[C:4]([C:11]#[N:12])=[C:5]([CH:9]=[CH:10][CH:2]=1)[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
CC1=C(C(=C(C(=O)O)C=C1)C#N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the same manner as in U.S
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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